molecular formula C6H10O4 B1228397 (1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol CAS No. 4942-61-4

(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol

Cat. No. B1228397
CAS RN: 4942-61-4
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-OMMKOOBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is a natural product found in Endopappus macrocarpus with data available.

Scientific Research Applications

Synthesis and Waste Minimization

A study by Hudlický et al. (1999) compared various synthetic pathways for producing conduritols, including (1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol, focusing on the effectiveness of waste minimization. They highlighted an innovative synthesis combining enzymatic transformations with electrochemical methods, emphasizing an approach known as "effective mass yield" (EMY) for assessing waste reduction in chemical processes (Hudlický et al., 1999).

Chemistry of 2,3-Dioxabicyclo[2.2.2]octane-5,6-diols

Valente et al. (2009) conducted a study on 1,4-Disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes, which were dihydroxylated to yield diols that eventually furnished cyclohexane-1,2,3,4-tetraols. This research provided insights into the selective synthesis of such compounds and discovered a new rearrangement method with broad applications for synthesizing 1,4-dicarbonyls, including optically enriched synthons (Valente et al., 2009).

Clathrates and Inclusion Chemistry

Barton et al. (2015) explored the inclusion chemistry of TETROL, a derivative related to cyclohex-5-ene-1,2,3,4-tetrol. Their research demonstrated the selective inclusion of methylcyclohexanones, revealing unique insights into the behavior of these compounds in crystalline structures and their interactions with guest molecules (Barton et al., 2015).

Polyol Monoterpenes and Anti-inflammatory Activity

A study by Hou et al. (2017) on Chenopodium ambrosioides identified new polyol monoterpenes, including compounds structurally related to (1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol. These compounds were evaluated for their anti-inflammatory activity, providing insights into potential therapeutic applications (Hou et al., 2017).

Synthesis of Fluorinated Analogs and Derivatives

Sardinha et al. (2008) presented the first synthesis of a 5-fluorinated analog of (1S, 2S, 3R, 4R)-cyclohex-5-ene-1,2,3,4-tetrol, illustrating the ability to modify these compounds for specific applications, such as herbicidal activity (Sardinha et al., 2008).

properties

CAS RN

4942-61-4

Product Name

(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5-,6+/m0/s1

InChI Key

LRUBQXAKGXQBHA-OMMKOOBNSA-N

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@@H]([C@H]1O)O)O)O

SMILES

C1=CC(C(C(C1O)O)O)O

Canonical SMILES

C1=CC(C(C(C1O)O)O)O

synonyms

5-cyclohexene-1,2,3,4-tetrol
conduritol A
conduritol B
conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer
conduritol B, (1alpha,2beta,3beta,4alpha)-isomer
conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer
conduritol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
Reactant of Route 2
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
Reactant of Route 3
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
Reactant of Route 4
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
Reactant of Route 5
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
Reactant of Route 6
(1S,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol

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